6-Fluoro-8-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fluorinated compounds, such as “6-Fluoro-8-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinolin-1-one”, are often used in medicinal chemistry due to the unique properties of fluorine. Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds .
Chemical Reactions Analysis
The chemical reactions of fluorinated compounds can be quite diverse, depending on the specific compound and its functional groups. For example, novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .Scientific Research Applications
Synthesis and Pharmacological Applications
A study focused on the synthesis and pharmacological evaluation of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives, including compounds similar to the one , demonstrated potential as novel antihypertensive agents. These derivatives were found to elicit antihypertensive effects in spontaneously hypertensive rats without inducing reflex tachycardia, a common side effect of traditional L-type Ca²⁺ channel blockers (S. Watanuki et al., 2011).
Synthesis Techniques
Research on the synthesis of 8-Fluoro-3,4-dihydroisoquinoline provided insights into simple procedures for generating key intermediates, including fluorinated tetrahydroisoquinolines. These intermediates serve as building blocks for the development of potential central nervous system drug candidates, showcasing the versatility of fluorinated isoquinolines in synthetic chemistry (Csilla Hargitai et al., 2018).
Antimicrobial Applications
Isothiazoloquinolones with modifications at positions similar to the compound showed increased antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight the potential of structurally modified tetrahydroisoquinolines in combating drug-resistant bacterial infections (Qiuping Wang et al., 2007).
Optical and Chiral Resolution
Studies on the resolution of similar tetrahydroquinolines have provided valuable methods for achieving optical purity, essential for the development of enantiomerically pure pharmaceuticals. These methodologies are critical for understanding the effects of chirality on drug efficacy and safety (J. Bálint et al., 2002).
Fluorinated Heterocycles in Drug Development
The synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation illustrates the importance of fluorinated compounds in creating bioactive molecules for pharmaceutical and agrochemical industries. This research demonstrates the utility of fluorinated tetrahydroisoquinolines in the synthesis of diverse heterocyclic compounds (Jia-Qiang Wu et al., 2017).
Properties
IUPAC Name |
6-fluoro-8-(2-methylpropyl)-3,4-dihydro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-8(2)5-10-7-11(14)6-9-3-4-15-13(16)12(9)10/h6-8H,3-5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQZWAZISORGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=CC2=C1C(=O)NCC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.